Scaffold Potency in ALK Inhibition: THPP Core vs. Oxidized and Expanded Analogs
The nature of the core scaffold is a critical determinant of ALK inhibitory activity. A direct comparison within the same study demonstrates that the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (THPP) scaffold, of which the target compound is a derivative, provides far greater enzyme inhibition than its direct oxidized analog (oxo-THPP) and a closely related expanded ring system (THNT) [1]. This highlights the specific value of the partially saturated THPP framework.
| Evidence Dimension | ALK Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Approximately 10 nM (for optimized THPP-based analogs) [1] |
| Comparator Or Baseline | Oxo-THPP scaffold and THNT scaffold |
| Quantified Difference | THPP scaffold provided 'far greater inhibition' than oxo-THPP and THNT scaffolds [1] |
| Conditions | In vitro enzymatic assay on ALK kinase domain |
Why This Matters
This quantitative difference confirms that the partially saturated THPP core is not a redundant scaffold; its selection over aromatic or oxidized variants is a critical, data-driven choice for achieving high potency in ALK-targeting projects.
- [1] Milkiewicz, K. L., Weinberg, L. R., Albom, M. S., Angeles, T. S., Cheng, M., Ghose, A. K., ... & Dorsey, B. D. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-4362. View Source
